![molecular formula C14H20N2O2 B2664043 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile CAS No. 102551-56-4](/img/structure/B2664043.png)

4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

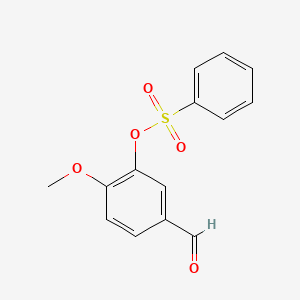

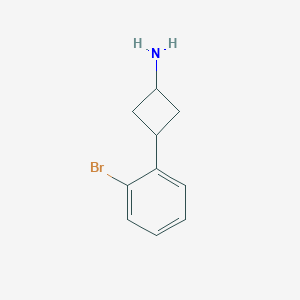

“4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile” is a biochemical used for proteomics research . It has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 .

Molecular Structure Analysis

The molecular structure of “4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile” consists of a benzonitrile group substituted with a methoxy group at the 3-position and a diethylaminoethoxy group at the 4-position . The presence of the nitrile, ether, and amine functional groups may confer unique chemical properties to the molecule.Applications De Recherche Scientifique

High-Sensitivity Detection of Oligosaccharides

A method involving the chemical derivatization with a derivative containing a 2-(diethylamino)ethyl group enhances the ionization efficiency of oligosaccharides in electrospray ionization mass spectrometry (ESI-MS). This approach significantly improves sensitivity, facilitating structural analysis at low concentrations (Yoshino et al., 1995).

Novel Polyamides for Optoelectronic Applications

Research into triphenylamine-based polyamides incorporating the methoxy and ethoxy functionalities has yielded materials with high fluorescence emissions and excellent thermal stability. These materials show promise in applications such as blue-emitting hole-transporting layers and electrochromic devices, underscoring the versatility of the compound in creating high-performance materials (Liou et al., 2006).

Antimicrobial Activity of Derivatives

The synthesis of various derivatives from the base compound has led to the discovery of substances with notable antimicrobial activities. These studies contribute to the exploration of new therapeutic agents and underline the compound's potential in the development of antimicrobial solutions (Mohamed et al., 2012).

Material Science and Corrosion Inhibition

In the realm of materials science, derivatives of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile have been investigated for their corrosion inhibition properties. These studies reveal the compound's applicability in protecting metals against corrosion, thereby extending their lifespan in harsh environments (Djenane et al., 2019).

Catalysis and Chemical Synthesis

The compound and its derivatives have also found use as catalysts in chemical reactions, demonstrating the potential for facilitating various synthetic processes. This aspect highlights the compound's role in enhancing reaction efficiencies and selectivities, paving the way for innovative synthetic methodologies (Saka et al., 2013).

Propriétés

IUPAC Name |

4-[2-(diethylamino)ethoxy]-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-16(5-2)8-9-18-13-7-6-12(11-15)10-14(13)17-3/h6-7,10H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFFQAJWMQKPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2663960.png)

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)

![Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2663963.png)

![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)

![N-(3-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2663972.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)